Metabolic Transformation Yield of 2,4-Dichloro-3,5-difluoroaniline vs. 2,6-Difluorobenzamide in Teflubenzuron Biodegradation
In microbial degradation studies of Teflubenzuron, 2,4-dichloro-3,5-difluoroaniline was generated as a specific transformation product at a yield of 10-12%, compared to 2,6-difluorobenzamide at 10-15% and 2,6-difluorobenzoic acid at 3-5% [1]. This distinct metabolite profile confirms the unique hydrolytic cleavage pathway of the phenylurea bridge and provides a quantitative marker for environmental fate assessment of Teflubenzuron-based formulations [1].
| Evidence Dimension | Microbial Transformation Yield (%) |
|---|---|
| Target Compound Data | 10-12% (as 2,4-difluoro-3,5-dichloro-aniline) |
| Comparator Or Baseline | 2,6-difluorobenzamide: 10-15%; 2,6-difluorobenzoic acid: 3-5% |
| Quantified Difference | Comparable to major metabolite 2,6-difluorobenzamide; ~2-3x higher than 2,6-difluorobenzoic acid |
| Conditions | Microbial fermentation with Bacillus, Alcaligenes, Pseudomonas, and Acinetobacter genera; 53-132 μM dose range; 12-day incubation |
Why This Matters
This data enables precise analytical monitoring of Teflubenzuron degradation in environmental samples and validates the compound's unique metabolic signature for regulatory compliance.
- [1] Finkelstein, Z. I., et al. (2001). Transformation of the insecticide teflubenzuron by microorganisms. Journal of Environmental Science and Health, Part B, 36(5), 559-567. PMID: 11599720. View Source
